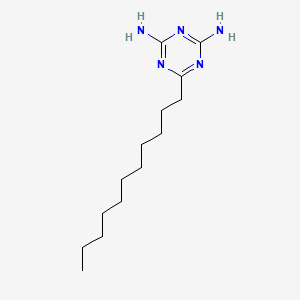

6-Undecyl-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-undecyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15)19-14(16)18-12/h2-11H2,1H3,(H4,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCIKWISJBFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179971 | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-34-8 | |

| Record name | Lauroguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2533-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-undecyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine. Intended for researchers and professionals in drug development and materials science, this document synthesizes available data on the compound's properties, synthesis, and analytical characterization. It aims to serve as a foundational resource, explaining the causality behind experimental choices and providing detailed protocols for its synthesis and analysis.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile reactivity and ability to form multiple hydrogen bonds.[1][2] Derivatives of 2,4-diamino-1,3,5-triazine, in particular, have garnered significant interest for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The substituent at the 6-position of the triazine ring plays a crucial role in modulating the compound's physicochemical properties and biological targets. The introduction of a long alkyl chain, such as the undecyl group in this compound, significantly increases its lipophilicity, which can influence its membrane permeability, formulation, and interaction with hydrophobic binding pockets in biological targets. This guide focuses specifically on the undecyl derivative, providing a detailed examination of its known characteristics.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: Lauroguanamine, 2,4-diamino-6-undecyl-s-triazine

-

CAS Number: 2533-34-8

-

Molecular Formula: C₁₄H₂₇N₅

-

Molecular Weight: 265.4 g/mol

The molecular structure consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and an eleven-carbon alkyl chain (undecyl group) at position 6. The presence of the amino groups and the nitrogen atoms in the triazine ring allows for the formation of extensive hydrogen bond networks, a key feature of this class of molecules.[2]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological testing.

| Property | Value | Source |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 119-121 °C | [4] |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and hydrogen bonding capacity. | |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as DMSO and methanol, especially upon heating.[5] | General solubility of long-chain alkyl triazines |

Insight: The long undecyl chain imparts significant hydrophobic character, leading to low aqueous solubility. The melting point is relatively sharp, suggesting a crystalline solid. For experimental work, dimethyl sulfoxide (DMSO) is a common solvent of choice.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electron-rich triazine ring and the nucleophilic amino groups.

-

Acid-Base Properties: The amino groups and the nitrogen atoms of the triazine ring can be protonated in acidic conditions, forming salts. The pKa of the conjugate acid is influenced by the electron-donating nature of the amino and alkyl groups.

-

Reactivity towards Electrophiles: The exocyclic amino groups are the primary sites for reaction with electrophiles. Acylation, alkylation, and other modifications can be achieved at these positions.

-

Reactivity towards Nucleophiles: The triazine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, a characteristic enhanced by the two amino substituents. However, reactions can be forced under harsh conditions.[6]

Synthesis and Characterization

The synthesis and purification of this compound are crucial first steps for any research application.

Synthetic Pathway

The most common and efficient method for the synthesis of 6-alkyl-2,4-diamino-1,3,5-triazines is the condensation reaction between dicyandiamide (cyanoguanidine) and the corresponding nitrile.[8] For this compound, this involves the reaction with lauronitrile (undecanenitrile). This reaction is often catalyzed by a base and can be promoted by microwave irradiation to reduce reaction times and improve yields.[8]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from lauronitrile and dicyandiamide.

Materials:

-

Lauronitrile

-

Dicyandiamide

-

Potassium hydroxide (or other suitable base)

-

A high-boiling point solvent (e.g., ethylene glycol)

-

Microwave reactor (optional)

-

Standard laboratory glassware for reaction, filtration, and recrystallization

Procedure:

-

In a reaction vessel, combine equimolar amounts of lauronitrile and dicyandiamide.

-

Add a catalytic amount of a strong base, such as potassium hydroxide.

-

Add a suitable high-boiling point solvent to facilitate the reaction, especially if using conventional heating. For microwave-assisted synthesis, a minimal amount of a polar solvent like DMSO can be used.[8]

-

Heat the reaction mixture to reflux or expose it to microwave irradiation at a set temperature and time. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding water.

-

Collect the solid product by filtration and wash with water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Justification: The use of a base is crucial to deprotonate the dicyandiamide, making it a more potent nucleophile to attack the nitrile carbon. Microwave irradiation is a green chemistry approach that can significantly accelerate the reaction rate.[8]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the undecyl chain and the amino groups. The spectrum of this compound will typically show a triplet for the terminal methyl group of the undecyl chain around 0.8-0.9 ppm, a broad multiplet for the methylene protons of the alkyl chain in the region of 1.2-1.6 ppm, a triplet for the methylene group adjacent to the triazine ring at a more downfield position (around 2.4-2.6 ppm), and a broad signal for the amino protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals include those for the carbons of the undecyl chain, and more downfield signals for the carbons of the triazine ring. The carbon atom of the triazine ring attached to the undecyl group will appear at a different chemical shift compared to the two carbons bearing the amino groups.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 266.2339.

4.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound is expected to show:

-

N-H stretching vibrations for the amino groups in the region of 3100-3500 cm⁻¹.

-

C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹.

-

C=N and C-N stretching vibrations characteristic of the triazine ring in the fingerprint region (typically 1400-1600 cm⁻¹).

Potential Applications and Biological Relevance

Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities. While specific studies on the biological action of this compound are limited, the general class of compounds has shown promise as:

-

Anticancer Agents: Many triazine derivatives exhibit antiproliferative activity against various cancer cell lines.[1][3] The mechanism of action can vary, but some have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

-

Antimicrobial Agents: The triazine scaffold is also found in compounds with antibacterial and antifungal properties.

-

Polymer Chemistry: The presence of two primary amino groups allows this molecule to be used as a monomer or cross-linking agent in the synthesis of polymers and resins.

Workflow for Biological Screening:

Caption: A typical workflow for the biological evaluation of a novel triazine derivative.

Conclusion

This compound is a molecule with interesting physicochemical properties stemming from its combination of a polar, hydrogen-bonding triazine core and a long, lipophilic alkyl chain. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. While its specific biological activities require further investigation, the broader class of 2,4-diamino-1,3,5-triazines suggests potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

-

Afonin, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13637-13652. [Link]

-

de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. [Link]

-

Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952–958. [Link]

-

Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18831, 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

Zahorán, S., et al. (2021). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Molecules, 26(16), 4945. [Link]

-

NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75673, this compound. [Link]

-

Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(8), 1629-1635. [Link]

Sources

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-undecyl-1,3,5-triazine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. 6-メチル-1,3,5-トリアジン-2,4-ジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activity of Long-Chain Alkyl Triazines: From Synthesis to Cellular Mechanisms

Abstract The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and agrochemicals.[1][2] Its synthetic tractability, allowing for precise substitution at three distinct positions, provides a robust platform for tuning physicochemical and biological properties.[1] A particularly effective strategy for modulating bioactivity involves the introduction of long-chain alkyl substituents. These lipophilic moieties profoundly influence the compound's interaction with biological membranes, cellular uptake, and engagement with intracellular targets. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of long-chain alkyl triazines, with a focus on their anticancer and antimicrobial activities. We will explore the causal relationship between alkyl chain length and biological effect, detail key experimental protocols for their evaluation, and offer insights into the future development of this promising class of molecules.

The Strategic Imperative of Lipophilicity in Triazine Drug Design

The biological activity of a molecule is not solely dependent on its ability to bind to a target but also on its capacity to reach that target. Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—are critically governed by a compound's physicochemical characteristics, chief among them being lipophilicity.[] Lipophilicity, often quantified as the partition coefficient (LogP), dictates how a compound partitions between aqueous and lipid environments.[]

For a drug to be effective, it must traverse a series of biological membranes. The introduction of a long-chain alkyl group onto the polar triazine core creates an amphiphilic molecule, a structure that is remarkably effective at interacting with and crossing the phospholipid bilayers of cell membranes.[][4] This enhanced membrane permeability is a cornerstone of the biological activity of long-chain alkyl triazines. However, it is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to plasma proteins, and sequestration in fatty tissues, ultimately reducing bioavailability.[] Therefore, the length and structure of the alkyl chain serve as a critical tuning parameter for optimizing the therapeutic window.

Synthesis Strategies for Long-Chain Alkyl Triazines

The synthetic accessibility of the s-triazine core is a major advantage for chemical biologists and medicinal chemists. The most common starting material is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), an inexpensive and highly reactive compound.[5] The three chlorine atoms can be sequentially displaced by nucleophiles in a temperature-controlled manner, allowing for the precise and ordered construction of complex derivatives.

The incorporation of long-chain alkyl groups is typically achieved through nucleophilic substitution using long-chain alkylamines. The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise synthesis. The first substitution can be performed at low temperatures (e.g., 0–5 °C), the second at room temperature, and the third often requires heating. This process enables the creation of mono-, di-, or tri-substituted derivatives with one or more long-chain alkyl moieties.

This controlled, stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies, where the alkyl chain length (R₁) and the nature of other substituents (R₂ and R₃) can be systematically varied.

Physicochemical Impact and Pharmacokinetic Profile

The addition of a long alkyl chain is the single most significant structural modification influencing the lipophilicity of a triazine derivative. This can be experimentally determined using chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), where retention time is correlated with lipophilicity.[6]

-

Membrane Permeability: Increased lipophilicity generally enhances a molecule's ability to passively diffuse across cell membranes.[] This is crucial for targeting intracellular enzymes or nucleic acids.

-

Aqueous Solubility: A major trade-off for increased lipophilicity is decreased water solubility. This can pose significant challenges for formulation and administration, sometimes necessitating the use of specialized delivery vehicles.

-

Plasma Protein Binding: Highly lipophilic drugs tend to bind extensively to plasma proteins like albumin. This can limit the concentration of free, active drug available to engage its target.

-

Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, which can affect the drug's half-life and potential for drug-drug interactions.[7]

The goal in drug design is to optimize lipophilicity to achieve a balance: sufficient to ensure membrane transport and target engagement, but not so high as to cause problems with solubility, distribution, or rapid metabolism.[8]

Key Biological Activities & Mechanisms of Action

The combination of a versatile chemical scaffold and a lipophilic tail imparts potent biological activity to long-chain alkyl triazines, most notably in the fields of oncology and microbiology.

Anticancer Activity

Long-chain alkyl triazines exert their anticancer effects through several validated mechanisms, often acting as cytotoxic agents that induce apoptosis.[9][10]

Mechanism 1: DNA Alkylation and Cross-linking Some triazine derivatives are designed as bifunctional alkylating agents, similar to traditional nitrogen mustards.[9] The lipophilic alkyl chain facilitates entry into the cancer cell, where the reactive moieties on the triazine scaffold (e.g., 2-chloroethylamine groups) can form covalent bonds with the guanine bases in DNA. This action can cross-link DNA strands, preventing replication and transcription and ultimately triggering programmed cell death (apoptosis).[9]

Mechanism 2: Enzyme Inhibition The triazine ring is an excellent scaffold for designing inhibitors of key enzymes involved in cancer cell proliferation and survival.[2] The long alkyl chain can serve as an anchor, promoting interaction with hydrophobic pockets within the enzyme's active site or allosteric sites. Key targets include:

-

Kinases (EGFR, PI3K/mTOR): Many kinases are overactive in cancer. Triazine derivatives have been developed that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathway, which are central to cell growth and survival.[1][11]

-

Dihydrofolate Reductase (DHFR): As an essential enzyme in nucleotide synthesis, DHFR is a classic target for chemotherapy. Triazine-based antifolates have shown high cytotoxic activity against lung cancer cell lines.[5][12]

-

Topoisomerases: These enzymes are critical for managing DNA topology during replication. Triazine derivatives can inhibit topoisomerase II, leading to DNA damage and cell death in a manner similar to drugs like etoposide.[13]

| Compound Class | Target/Mechanism | Cell Line | Activity (IC₅₀) | Reference |

| Quinazoline-Triazine Hybrid | EGFR Kinase | - | 36.8 nM | [1] |

| Triazine-Nitrogen Mustard | DNA Alkylation | MCF-7 | 13.88 - 146.79 µM | [9] |

| Triazole-Triazine Hybrid | DHFR | A549 (Lung) | 28 nM | [12] |

| Benzotriazinone Derivative | General Cytotoxicity | MCF-7 (Breast) | 48.31 µg/mL | [10] |

Antimicrobial Activity

The amphiphilic nature of long-chain alkyl triazines makes them particularly effective antimicrobial agents, often mimicking the structure and function of natural antimicrobial peptides (AMPs).[14]

Mechanism 1: Membrane Disruption The primary mechanism of action for many antimicrobial alkyl triazines is the disruption of bacterial cell membrane integrity. The lipophilic alkyl chains insert into the hydrophobic core of the bacterial phospholipid bilayer. The polar triazine headgroups remain at the surface, and as multiple molecules accumulate, they disrupt the membrane's structure, leading to pore formation, leakage of essential cellular contents, and ultimately, cell death.[15] This physical mechanism of action is less susceptible to the development of traditional resistance mechanisms.

Mechanism 2: Enzyme Inhibition Similar to their anticancer activity, alkyl triazines can inhibit essential bacterial enzymes. For example, triazine derivatives have been shown to be effective inhibitors of parasitic DHFR and bacterial DNA gyrase, an enzyme not present in humans, making it a highly selective target.[4][16]

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Amphiphilic Triazine Polymer | Multidrug-Resistant P. aeruginosa | Potent Synergistic Activity | [15] |

| Thiazole-Triazine Hybrid | S. aureus, E. coli | Potent Inhibitory Action | [16] |

| Neomycin-Triazine Lipid | Gram-negative bacteria | Strong Antibacterial Activity | [17] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the long-chain alkyl triazine structure has yielded critical insights into the features required for optimal activity.

-

Chain Length: There is often an optimal chain length for a given biological activity. For antimicrobial activity, chains of C12 to C16 often show the best balance of membrane insertion capability without excessive self-aggregation.

-

Amphiphilicity: A clear separation of a hydrophobic alkyl region and a polar (often cationic) triazine headgroup is crucial for membrane disruption.[15]

-

Substituents on the Triazine Core: The nature of the other two substituents on the triazine ring is critical. For enzyme inhibition, these groups are tailored to interact with specific amino acid residues in the target's active site.[1] For antimicrobial activity, incorporating cationic groups can enhance interaction with the negatively charged bacterial membrane.[14]

-

Flexibility: The flexibility of the alkyl chain allows it to adapt to the fluid environment of the cell membrane, which is a key advantage.

Key Experimental Protocols

Validating the biological activity of newly synthesized long-chain alkyl triazines requires robust and standardized in vitro assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the long-chain alkyl triazine compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or by measuring optical density.[20]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the alkyl triazine compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve the final target inoculum density (approx. 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be determined by visual inspection or by using a plate reader.[21]

Challenges and Future Perspectives

While long-chain alkyl triazines hold significant promise, challenges remain. Poor aqueous solubility is a primary hurdle that often requires advanced formulation strategies. Furthermore, the potential for non-specific cytotoxicity due to membrane disruption must be carefully evaluated to ensure a favorable therapeutic index.

Future research should focus on:

-

Targeted Delivery: Conjugating alkyl triazines to targeting moieties (e.g., antibodies, peptides) to increase their accumulation at the site of disease and reduce off-target effects.

-

Combination Therapies: Exploring the synergistic effects of alkyl triazines with existing anticancer or antimicrobial drugs.[15]

-

Biodegradable Linkers: Designing compounds where the alkyl chain can be cleaved by specific enzymes in the target tissue, releasing the active triazine core and improving the safety profile.

Conclusion

The strategic incorporation of long-chain alkyl groups onto the 1,3,5-triazine scaffold is a powerful method for generating novel therapeutic candidates with potent biological activity. By modulating lipophilicity, these compounds achieve enhanced cellular penetration and can be tailored to either physically disrupt microbial membranes or inhibit critical intracellular enzymes in cancer and pathogens. The synthetic flexibility of the triazine core allows for extensive SAR studies to fine-tune activity and optimize pharmacokinetic properties. Through a rational, mechanism-based approach to design and rigorous experimental validation, long-chain alkyl triazines represent a highly promising and adaptable platform for the development of next-generation anticancer and antimicrobial agents.

References

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019, September 13). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

-

Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved January 23, 2026, from [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021, May 23). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. (2019, October 22). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023, September 4). MDPI. Retrieved January 23, 2026, from [Link]

-

Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][9]triazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Broth microdilution. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022, July 7). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. (2019, September 27). YouTube. Retrieved January 23, 2026, from [Link]

-

The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2025, October 21). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 23, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. (2022, February 13). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Multifunctional Neomycin-Triazine-Based Cationic Lipids for Gene Delivery with Antibacterial Properties. (2021, January 20). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Triazines. (n.d.). Hydroxytriazenes and Triazenes: The Versatile Framework, Synthesis, and Medicinal Applications. Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). MDPI. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018, August 5). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05853H [pubs.rsc.org]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triazines - Hydroxytriazenes and Triazenes:The Versatile Framework, Synthesis, and Medicinal Applications [ebrary.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. youtube.com [youtube.com]

Methodological & Application

Microwave-Assisted Synthesis of 6-Undecyl-1,3,5-triazine-2,4-diamine: An Application Note and Detailed Protocol

Introduction: The Imperative for Greener and More Efficient Chemistry

The synthesis of substituted 1,3,5-triazines is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile molecular scaffolds.[1] Traditionally, the synthesis of these compounds often involves harsh reaction conditions, long reaction times, and the use of hazardous solvents, posing challenges to both efficiency and environmental sustainability.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, uniform heating that leads to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles.[3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-undecyl-1,3,5-triazine-2,4-diamine, a promising derivative with potential applications in drug development and material science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated protocol, and discuss the essential characterization techniques for the final product.

The Rationale Behind Microwave-Assisted Synthesis

The application of microwave irradiation in organic synthesis is predicated on the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[4] This is in stark contrast to conventional heating methods, where heat is transferred through conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of MAOS in the context of this compound synthesis include:

-

Accelerated Reaction Rates: Microwave heating can significantly reduce reaction times from hours to mere minutes.

-

Enhanced Yields: The rapid and uniform heating often leads to higher product yields and fewer side reactions.

-

Improved Purity: Cleaner reactions simplify the purification process, reducing the need for extensive chromatography.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

-

Green Chemistry: The reduction in reaction time and the potential for solvent-free or reduced-solvent conditions align with the principles of green chemistry.[2][5]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the condensation reaction of lauronitrile (undecanenitrile) and dicyandiamide. This reaction is typically base-catalyzed, with the microwave irradiation serving to accelerate the key steps of the mechanism.

Figure 1: General reaction scheme for the synthesis.

The proposed mechanism, while not definitively established for this specific reaction under microwave conditions, is believed to proceed through the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the dicyandiamide anion (formed in the presence of a base) on the electrophilic carbon atom of the lauronitrile.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 1,3,5-triazine ring.

-

Aromatization: A final tautomerization step leads to the stable, aromatic this compound product.

The microwave irradiation accelerates these steps by providing the necessary activation energy in a highly efficient manner.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 6-alkyl-2,4-diamino-1,3,5-triazines and has been optimized for the synthesis of the 6-undecyl derivative.[2]

Materials and Equipment:

| Material/Equipment | Specifications |

| Lauronitrile (Undecanenitrile) | ≥98% purity |

| Dicyandiamide | ≥99% purity |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% |

| Potassium hydroxide (KOH) | Pellets, ≥85% |

| Deionized water | |

| Ethanol | 95% |

| Microwave Synthesizer | Capable of controlled temperature and pressure |

| 10 mL Microwave Reaction Vial | with a magnetic stir bar |

| Standard laboratory glassware | |

| Filtration apparatus | |

| Rotary evaporator | |

| Analytical balance | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Step-by-Step Procedure:

Figure 2: Step-by-step experimental workflow.

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine lauronitrile (1.67 g, 10 mmol), dicyandiamide (0.84 g, 10 mmol), and powdered potassium hydroxide (0.11 g, 2 mmol).

-

Solvent Addition: Add 2 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial. The use of DMSO is crucial for creating a homogeneous reaction mixture and ensuring efficient absorption of microwave energy.[2]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180°C for 15 minutes. The pressure should be monitored and should not exceed the vial's limit.

-

Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature. Carefully open the vial and pour the reaction mixture into 50 mL of deionized water. A white precipitate should form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum at 60°C to a constant weight.

Expected Yield: 75-85%

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₇N₅ |

| Molecular Weight | 265.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be similar to 6-nonyl derivative |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural elucidation.

-

δ 6.35 (s, 4H, -NH₂)

-

δ 2.25 (t, J = 7.6 Hz, 2H, -CH₂-C=N)

-

δ 1.55 (p, J = 7.2 Hz, 2H, -CH₂-CH₂-C=N)

-

δ 1.23 (m, 16H, -(CH₂)₈-)

-

δ 0.85 (t, J = 6.8 Hz, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides information on the carbon framework. The predicted chemical shifts are:

-

δ 172.5 (C-6)

-

δ 166.0 (C-2, C-4)

-

δ 35.5 (-CH₂-C=N)

-

δ 31.3, 29.0, 28.9, 28.7, 28.5, 28.4, 25.5, 22.1 (alkyl chain carbons)

-

δ 13.9 (-CH₃)

-

-

FTIR (KBr, cm⁻¹): Infrared spectroscopy is used to identify the functional groups present in the molecule.[6]

-

3400-3100 (N-H stretching of amino groups)

-

2920, 2850 (C-H stretching of the alkyl chain)

-

1640 (C=N stretching of the triazine ring)

-

1550 (N-H bending of amino groups)

-

810 (Triazine ring bending)

-

-

Mass Spectrometry (ESI+): Mass spectrometry confirms the molecular weight of the product.

-

m/z: 266.23 [M+H]⁺

-

Safety Precautions

Microwave synthesis, while efficient, requires strict adherence to safety protocols to mitigate potential hazards.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[7] Ensure the reactor's safety features, such as pressure and temperature sensors, are functioning correctly.

-

Vial Integrity: Inspect microwave vials for any cracks or defects before use. Do not exceed the recommended volume and pressure limits of the vials.

-

Solvent Choice: Be aware of the properties of the solvents used. DMSO is a high-boiling point solvent, and care should be taken when handling the hot reaction mixture.

-

Exothermic Reactions: Although the reaction is generally well-controlled, be aware of the potential for rapid temperature and pressure increases, especially when scaling up the reaction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial. |

| Inefficient microwave absorption | Ensure sufficient polar solvent (DMSO) is used to facilitate heating. | |

| Degradation of starting materials or product | Decrease reaction temperature or time. | |

| Impure product | Presence of unreacted starting materials | Improve washing steps during purification. Recrystallization from a suitable solvent may be necessary. |

| Formation of side products | Optimize reaction conditions (temperature, time, catalyst amount). | |

| Pressure runaway | Overfilling the reaction vial | Do not exceed the recommended fill volume for the microwave vial. |

| Rapid, uncontrolled exothermic reaction | Reduce the scale of the reaction or use a ramp-to-temperature profile to control the initial heating rate. |

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This application note provides a robust and detailed protocol, along with essential characterization data and safety considerations, to enable researchers in drug development and materials science to successfully synthesize this valuable compound. The adoption of such green chemistry techniques is paramount for the advancement of sustainable scientific research.

References

- Díaz-Ortiz, Á., de la Hoz, A., & Prieto, P. (2012). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Green Chemistry, 14(12), 3241-3253.

- Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. (2014). Crystal Growth & Design, 14(1), 468-472.

- Barmase, K. K., Basedia, D., & Dubey, B. (2021). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181-185.

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. Retrieved January 23, 2026 from [Link].

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1018-1026.

- Microwave‐Assisted Synthesis and Dynamic Behaviour of N2,N4,N6‐Tris(1H‐pyrazolyl)‐1,3,5‐triazine‐2,4,6‐triamines. (2006). European Journal of Organic Chemistry, 2006(15), 3467-3476.

- ¹H NMR spectra of 2,4‐diamino‐6‐undecyl‐1,3,5‐triazine. (2020). Journal of Applied Polymer Science, 137(48), 50011.

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). Journal of the Iranian Chemical Society, 22(7), 1-15.

- Devi, M., Yadav, A., Alam, M., Raghav, S., Kumar, A., & Kaur, N. (2026). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Current Organic Chemistry, 30(1), 1-18.

- Barmase, K. K., Basedia, D., & Dubey, B. (2021). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181-185.

- Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678.

- Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. (2011). Molecules, 16(6), 4937-4953.

- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences, 25(24), 13589.

- Structural characterization of triazines. (n.d.). In [Book Chapter Title].

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-20.

Sources

- 1. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 2. biotage.com [biotage.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

HPLC analysis of 6-Undecyl-1,3,5-triazine-2,4-diamine

An Application Note for the Analysis of 6-Undecyl-1,3,5-triazine-2,4-diamine by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide and a robust protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The inherent hydrophobicity of the molecule, driven by its C11 alkyl chain, presents specific chromatographic challenges that are addressed through a systematically developed method. This note details the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol includes detailed procedures for sample preparation, system suitability testing (SST), and analysis, designed for researchers, quality control analysts, and professionals in drug development. The methodology is established to serve as a reliable tool for purity assessment and quantification of this compound.

Introduction and Scientific Background

The 1,3,5-triazine scaffold is a cornerstone in various chemical industries, with applications ranging from herbicides in agriculture to UV filters in cosmetics and as building blocks in medicinal chemistry.[1][2][3] this compound, featuring a long undecyl (C11) aliphatic chain, is a highly nonpolar molecule. Its structure suggests potential applications where lipophilicity is a key characteristic, such as in polymer additives or as a pharmacological agent designed to interact with hydrophobic biological targets.[4]

Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for both polar and nonpolar compounds without requiring derivatization.[5] This application note addresses the specific challenges of analyzing the hydrophobic this compound by providing a validated RP-HPLC method.

Analyte Properties and Chromatographic Rationale

The primary challenge in the HPLC analysis of this molecule is managing its significant hydrophobicity. The long C11 alkyl chain dominates the molecule's physical properties, leading to strong retention on nonpolar stationary phases.

| Property | Value / Description | Justification for HPLC Method |

| Molecular Formula | C₁₄H₂₇N₅[6] | - |

| Molecular Weight | 265.40 g/mol [6] | - |

| Structure | A triazine ring with two amine groups and one undecyl (C11) chain. | The triazine core provides a strong chromophore for UV detection.[5] |

| Predicted LogP | ~4.33 (estimated)[6] | A high LogP indicates strong hydrophobicity, making Reversed-Phase HPLC the ideal separation mode.[7][8] |

| Acidity/Basicity | The two diamine groups are basic. | The basic nature necessitates an acidic modifier in the mobile phase to ensure consistent protonation and prevent peak tailing.[6] |

Based on these properties, a reversed-phase separation strategy is required. This technique utilizes a nonpolar stationary phase and a polar mobile phase, where separation is governed by hydrophobic interactions.[9] Nonpolar compounds like this compound will interact strongly with the stationary phase and elute later than more polar impurities.[8]

HPLC Method Development and Optimization

The logical flow for developing a robust HPLC method is rooted in the physicochemical properties of the analyte. The choices of column, mobile phase, and detector settings are made to ensure adequate retention, optimal resolution, and high sensitivity.

Figure 1: Logical workflow for HPLC method development based on analyte properties.

Stationary Phase (Column) Selection

Due to the strong nonpolar character of the undecyl chain, a C18 (L1) column is the most suitable choice.[7] The dense bonding of 18-carbon alkyl chains on the silica support provides the necessary hydrophobic surface area for effective retention.[9] A column with modern, high-purity silica and robust end-capping is recommended to minimize peak tailing from the basic amine groups interacting with residual silanols.

Mobile Phase Composition

The mobile phase must have sufficient organic solvent to elute the highly retained analyte in a reasonable time.

-

Organic Modifier: Acetonitrile (ACN) is selected over methanol as it typically provides lower backpressure and better peak shapes for many compounds.

-

Aqueous Component: HPLC-grade water.

-

Acidic Modifier: A small amount of formic acid (0.1%) or phosphoric acid is added to the mobile phase.[6] This maintains a low pH (around 2.5-3.5), ensuring the diamine groups on the triazine ring are consistently protonated. This prevents interaction with free silanol groups on the column packing, resulting in sharp, symmetrical peaks.

Detection Wavelength

Triazine compounds exhibit strong UV absorbance due to the heterocyclic ring structure.[5] A photodiode array (PDA) detector is used to determine the optimal wavelength. Scans of the analyte typically show a strong absorbance maximum around 220-240 nm. For this method, a detection wavelength of 230 nm is chosen to provide excellent sensitivity while minimizing interference from the mobile phase.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis. It is imperative that all steps are followed precisely to ensure reproducible results.

Instrumentation and Consumables

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA/UV Detector |

| Chromatography Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18) |

| Data System | Chromatography Data Software (CDS) |

| Analytical Balance | 4-decimal place readability (0.1 mg) |

| pH Meter | Calibrated with appropriate buffers |

| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q) |

| Reagents | Formic Acid (≥98%) |

| Vials | 2 mL amber glass vials with PTFE septa |

| Filters | 0.45 µm PTFE syringe filters for sample preparation |

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Bring to volume and mix thoroughly.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Bring to volume and mix thoroughly.

-

Sample Diluent: Prepare a mixture of Acetonitrile:Water (80:20 v/v). This composition ensures the analyte remains fully dissolved and is compatible with the mobile phase.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[10]

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-1 min: 80% B1-10 min: 80% to 95% B10-12 min: 95% B12.1-15 min: 80% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

| Run Time | 15 minutes |

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[11] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must meet the criteria outlined below.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0[12] | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |

| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time[12][13] | Ensures the precision of the system's injector and pump. |

| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |

Analytical Procedure Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of Triazine UV Filters as an Emerging Class of Abundant, Ubiquitous Pollutants in Indoor Dust and Air from South China: Call for More Concerns on Their Occurrence and Human Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. s-Triazine, 2,4-diamino-6-undecyl- | SIELC Technologies [sielc.com]

- 7. labtech.tn [labtech.tn]

- 8. jordilabs.com [jordilabs.com]

- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 12. pharmatimesofficial.com [pharmatimesofficial.com]

- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Notes and Protocols for the Antifungal Evaluation of 6-Undecyl-1,3,5-triazine-2,4-diamine

Introduction: The Therapeutic Potential of s-Triazine Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent exploration and development of novel antifungal agents with diverse mechanisms of action. The 1,3,5-triazine (s-triazine) scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1] Numerous derivatives have been synthesized and have demonstrated potent efficacy against pathogenic fungi, including various species of Candida, Cryptococcus, and Aspergillus.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antifungal applications of a specific derivative, 6-Undecyl-1,3,5-triazine-2,4-diamine . While extensive research exists on the broader class of s-triazine compounds, this guide will focus on establishing a robust framework for the systematic evaluation of this particular molecule. The protocols outlined herein are adapted from established methodologies for analogous compounds and are designed to provide a clear pathway from initial screening to preliminary mechanistic insights.

Physicochemical Properties of the Investigated Compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and delivery in biological assays. Key properties, extrapolated from similar structures, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N₅ | PubChem |

| Molecular Weight | 265.40 g/mol | PubChem |

| Predicted logP | 4.5 - 5.5 | ChemDraw Estimation |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | General knowledge of similar long-chain compounds. |

Note: Experimental verification of these properties is a critical first step.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluation involves determining the compound's intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this assessment.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol:

-

Fungal Strain Preparation:

-

Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

-

Prepare a standardized inoculum by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Further dilute the inoculum in RPMI-1640 medium to the final required concentration.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the fungal strains (typically ≤1%).

-

-

Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi with no compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.

-

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

-

Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay.

-

Spot-plate the aliquots onto appropriate agar plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.

PART 2: Elucidating the Mechanism of Action

Many triazine and azole-based antifungal agents function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

Proposed Mechanism of Action for this compound

Based on the structure-activity relationships of similar antifungal triazoles, it is hypothesized that this compound may also target the ergosterol biosynthesis pathway. The undecyl side chain likely enhances the lipophilicity of the molecule, facilitating its interaction with the fungal cell membrane and the active site of CYP51.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Mechanistic Studies

Caption: Experimental workflow for investigating the antifungal mechanism.

PART 3: Cytotoxicity and Safety Evaluation

A critical aspect of antifungal drug development is ensuring the compound exhibits selective toxicity towards fungal cells over host cells.

In Vitro Mammalian Cell Cytotoxicity Assay

Protocol:

-

Cell Culture:

-

Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 24-48 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

Conclusion and Future Directions

These application notes provide a foundational framework for the comprehensive evaluation of this compound as a potential antifungal agent. The outlined protocols for determining in vitro efficacy, elucidating the mechanism of action, and assessing cytotoxicity are essential steps in the preclinical development pipeline. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection and advanced mechanistic studies to definitively identify the molecular target. The s-triazine scaffold continues to be a promising area for the discovery of novel antifungals, and a systematic approach as described herein is paramount for success.

References

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC - NIH. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. [Link]

-

Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][6][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[2][6][8]triazines. ResearchGate. [Link]

-

6-Nonyl-1,3,5-triazine-2,4-diamine. PubChem. [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]

-

Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PMC - NIH. [Link]

-

Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. MDPI. [Link]

-

(PDF) Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. [Link]

-

Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. NIH. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. National Library of Medicine. [Link]

-

Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil). PubMed. [Link]

-

Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

-

2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. ResearchGate. [Link]

-

Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo. [Link]

Sources

- 1. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Nonyl-1,3,5-triazine-2,4-diamine | 5921-65-3 | Benchchem [benchchem.com]

- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Evaluating the Herbicidal Efficacy of 6-Undecyl-1,3,5-triazine-2,4-diamine on Key Agricultural Weed Species

Abstract: This document provides a comprehensive technical guide for researchers and agricultural scientists on the evaluation of 6-Undecyl-1,3,5-triazine-2,4-diamine, a novel triazine compound, for its herbicidal activity. Triazine herbicides are a cornerstone of chemical weed management, primarily functioning by inhibiting photosynthesis.[1][2][3] This guide outlines the mechanistic basis of triazine action and provides detailed, field-proven protocols for conducting both preliminary greenhouse dose-response bioassays and subsequent small-scale field validation trials. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable data on the compound's efficacy against a range of problematic broadleaf and grassy weeds.

Scientific Background & Mechanism of Action

The 1,3,5-triazine ring is the foundational chemical scaffold for a class of herbicides that have been instrumental in weed control for decades.[3] Their primary mode of action is the disruption of the photosynthetic electron transport chain in susceptible plants.[1][4]

1.1. Inhibition of Photosystem II (PSII)

Triazine herbicides, including the subject compound this compound, function by binding to the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][5] This binding action physically blocks the flow of electrons from quinone A (QA) to quinone B (QB).[1] The interruption of this electron flow has several immediate and catastrophic consequences for the plant:

-

Halts ATP and NADPH Production: The blockage prevents the generation of the chemical energy (ATP) and reducing power (NADPH) required for carbon fixation (the Calvin cycle).

-

Oxidative Stress: The energy from absorbed light, which can no longer be used for photochemistry, is dissipated through the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Cellular Damage: These ROS molecules cause rapid peroxidation of lipids in cell membranes, degradation of chlorophyll, and damage to proteins, leading to cellular leakage and ultimately, plant death.[4]

The primary visual symptoms in affected plants are chlorosis (yellowing), beginning at the leaf margins and tips, followed by necrosis and plant death.[4] The compound is typically absorbed through the roots and translocated upwards (acropetally) via the xylem to the leaves and areas of new growth.[6] The long undecyl (C₁₁) alkyl chain on the this compound molecule is expected to increase its lipophilicity, potentially enhancing its ability to penetrate plant cuticles and membranes.

Caption: Mechanism of Action for Triazine Herbicides at Photosystem II.

Protocol 1: Greenhouse Dose-Response Bioassay

2.1. Objective To determine the effective dose range of this compound required to control various weed species and to calculate the dose that causes 50% and 90% growth reduction (GR₅₀ and GR₉₀). This protocol is a critical first step for quantifying herbicidal potency.[7][8]

2.2. Materials

-

Test Compound: this compound (analytical grade)

-

Weed Seeds: Select relevant species, e.g., Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Setaria viridis (Green Foxtail), and Abutilon theophrasti (Velvetleaf).

-

Growth Medium: Sterile potting mix (e.g., sandy loam:peat:perlite at 2:1:1).

-

Containers: 10 cm diameter plastic pots with drainage holes.

-

Solvent: Acetone or DMSO for initial stock solution.

-

Surfactant: Non-ionic surfactant (NIS) at 0.25% (v/v) to be included in the final spray solution.

-

Equipment: Analytical balance, volumetric flasks, pipettes, cabinet spray chamber with a flat-fan nozzle, greenhouse with controlled temperature (25/18°C day/night) and lighting (16h photoperiod).

2.3. Experimental Workflow

Caption: Experimental workflow for the greenhouse dose-response bioassay.

2.4. Step-by-Step Methodology

-

Plant Propagation:

-

Fill pots with the growth medium and sow seeds of each weed species to a depth of approximately 0.5 cm.

-